The compound "2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine" represents a class of molecules that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This analysis will delve into the research surrounding this compound, focusing on its mechanism of action and applications across various fields, including its antiviral, anticancer, and enzyme inhibitory properties.
The provided literature primarily describes the degradation reaction of riociguat, where 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine is identified as a product. [ [] ] This degradation was observed under alkaline conditions. Further research is needed to explore other chemical reactions involving this compound.
While the provided literature confirms the identification and characterization of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine as a degradation product of riociguat, it does not elaborate on its specific physical and chemical properties beyond the spectral data used for its structural confirmation. [ [] ]
The antiviral properties of pyrazolo[3,4-b]pyridine derivatives are exemplified by their potent activity against the measles virus, as mentioned earlier1. The iterative process of chemical optimization led to the discovery of compounds with subnanomolar levels of inhibition, indicating the potential for these molecules to serve as effective antiviral agents.
In the realm of cancer research, fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine2. Furthermore, novel pyrazolo[1,5-a]pyrimidines have been evaluated for their antimitotic activities against breast and ovarian cancer cell lines, with some derivatives exhibiting significant potency5.
The inhibition of adenosine A2 receptors has been achieved by imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine derivatives, with certain compounds demonstrating high selectivity and potency as antagonists3. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial.
Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and screened for antimicrobial and anti-biofilm activities. Some of these novel compounds have shown promising results against human cancer cell lines and in preventing biofilm formation, which is crucial in combating antibiotic resistance6.
The mechanism of action for derivatives of pyrazolo[3,4-b]pyridine and pyrimidine compounds has been explored in several studies. One of the key mechanisms identified is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. Inhibitors of DHODH have been shown to possess notable antiviral properties, as demonstrated by a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which achieved a 4000-fold improvement in antiviral activity against the measles virus1. Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity, suggesting a broad spectrum of therapeutic applications4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: